Lactose monohydrate is derived from whey or milk during the cheese-making process. It exists in various forms, including α-lactose monohydrate and β-lactose, with the former being the more stable form under standard conditions. The classification of lactose monohydrate falls under the category of saccharides, specifically disaccharides, due to its composition of two monosaccharides.
Lactose monohydrate can be synthesized through several methods, including:
The crystallization process typically requires precise control of temperature and concentration to ensure the formation of pure lactose monohydrate crystals. For instance, maintaining temperatures below 93.5°C prevents the formation of other forms such as anhydrous lactose .
Lactose monohydrate has a molecular formula of C₁₂H₂₂O₁₁·H₂O, with a molar mass of approximately 360.31 g/mol. The structure consists of two sugar units linked by a glycosidic bond. The hydroxyl groups contribute to its solubility in water.
Lactose undergoes various chemical reactions, including:
The hydrolysis reaction can be catalyzed enzymatically or through acid/base catalysis, depending on the desired application .
Lactose monohydrate acts primarily as an energy source in biological systems. It is metabolized by the enzyme lactase into its constituent monosaccharides, which are then utilized by cells for energy production via glycolysis.
Lactose monohydrate has various applications across different fields:
Lactose monohydrate (C₁₂H₂₂O₁₁·H₂O) is a disaccharide consisting of two monosaccharide units: D-galactose and D-glucose, connected via a β-1,4-glycosidic bond. This linkage positions the anomeric carbon (C1) of galactose in the β-configuration, covalently bonded to the C4 hydroxyl group of glucose. The systematic IUPAC name is β-D-galactopyranosyl-(1→4)-D-glucose [2] [9]. The molecular structure confers reducing properties to lactose, enabling participation in Maillard reactions with amino groups. The glucose moiety can adopt α- or β-pyranose forms, while galactose remains fixed in the β-configuration [2] [6].
Lactose exists as two stereoisomers differing in the configuration at C1 of the glucose unit:
In aqueous solutions, mutarotation establishes a dynamic equilibrium between α and β anomers. This process involves ring opening and re-closing, with equilibrium ratios of 37% α-lactose and 63% β-lactose at 20°C. The rate of mutarotation is pH-dependent, minimized at pH 5 and accelerated under acidic or alkaline conditions [9].
Table 1: Properties of Lactose Anomers
Property | α-Lactose | β-Lactose | |
---|---|---|---|
Initial Specific Rotation | +89.4° | +35° | |
Equilibrium Ratio (20°C) | 37% | 63% | |
Relative Sweetness | 0.3 | 0.5 | |
Solubility (20°C) | 70 g/L | 500 g/L | [2] [8] [9] |
Crystallization from supersaturated solutions follows distinct pathways:
Table 2: Crystalline Forms of Lactose and Stability Parameters
Form | Crystal Habit | Stability | Hygroscopicity | Critical RH | |
---|---|---|---|---|---|
α-Monohydrate | Tomahawk | High (years) | Low | >85% | |
β-Anhydrous | Pyramidal/Prismatic | Moderate (months) | High | 50–60% | |
Amorphous | Non-crystalline | Low (days–weeks) | Very High | 30–40% | [3] [7] [9] |
Lactose solubility is highly temperature-dependent:
Mutarotation kinetics govern dissolution:
Figure: Solubility vs. Temperature Profile
1000| β-Lactose Dominance | / 800| / | / 600| / ■ Total Lactose | / 400| / | / 200|___/ α-Lactose Dominance |__________________ 0 20 40 60 80 (°C)
In dairy products, dissolution is impeded by:
Table 3: Dissolution Kinetics in Dairy Matrices
Matrix | Dissolution Rate Constant (min⁻¹) | Delay vs. Pure Water | Key Inhibitory Factor | |
---|---|---|---|---|
Whey Permeate | 0.12 | 1.1× | Low mineral content | |
Skim Milk Powder | 0.08 | 1.7× | Casein micelles | |
Whey Protein Isolate | 0.05 | 2.5× | Protein-water binding | |
High-Fat Cream Powder | 0.03 | 4.0× | Fat encapsulation | [3] [6] [7] |
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